6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
Overview
Description
6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2S2 and its molecular weight is 278.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered .
Biochemical Analysis
Biochemical Properties
Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage .
Cellular Effects
In non-cancerous cells, this compound can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance .
Molecular Mechanism
Furthermore, this compound can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .
Properties
IUPAC Name |
6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFNTSJAULVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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